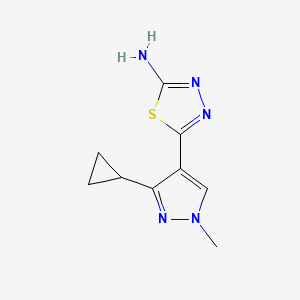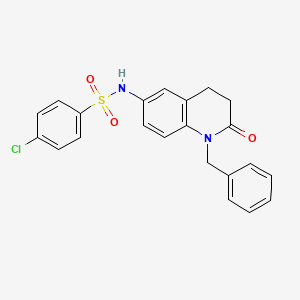
4-((1H-吡唑-4-基)乙炔基)苯甲醛盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1H-Pyrazol-4-yl)ethynyl)benzaldehyde hydrochloride is an organic compound that features a pyrazole ring attached to a benzaldehyde moiety via an ethynyl linkage
科学研究应用
4-((1H-Pyrazol-4-yl)ethynyl)benzaldehyde hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its ability to interact with biological targets.
Material Science: It can be used in the design of novel materials with specific electronic or optical properties.
作用机制
Target of Action
Compounds containing pyrazole structures are known to exhibit a wide range of biological activities, including antimicrobial , antimalarial , anti-inflammatory , antiviral , antileshmanial , antiproliferative , and anticancer activities .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to inhibit tubulin polymerization .
Result of Action
It’s known that some pyrazole derivatives can induce apoptosis in certain cell types .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Pyrazol-4-yl)ethynyl)benzaldehyde hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of 4-ethynylbenzaldehyde: This can be achieved through the Sonogashira coupling reaction between 4-iodobenzaldehyde and ethynyltrimethylsilane, followed by deprotection of the trimethylsilyl group.
Formation of 1H-Pyrazol-4-ylacetylene: This involves the reaction of 4-bromo-1H-pyrazole with a suitable acetylene source under palladium-catalyzed conditions.
Coupling Reaction: The final step involves coupling 4-ethynylbenzaldehyde with 1H-Pyrazol-4-ylacetylene under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
4-((1H-Pyrazol-4-yl)ethynyl)benzaldehyde hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products
Oxidation: 4-((1H-Pyrazol-4-yl)ethynyl)benzoic acid.
Reduction: 4-((1H-Pyrazol-4-yl)ethynyl)benzyl alcohol.
Substitution: Products vary based on the substituents introduced on the pyrazole ring.
相似化合物的比较
Similar Compounds
4-(1H-Pyrazol-4-yl)benzaldehyde: Similar structure but lacks the ethynyl linkage.
4-(2-(1H-Pyrazol-4-yl)ethynyl)benzaldehyde: Similar structure with a different substitution pattern on the benzaldehyde moiety.
Uniqueness
4-((1H-Pyrazol-4-yl)ethynyl)benzaldehyde hydrochloride is unique due to the presence of both the pyrazole ring and the ethynyl linkage, which confer distinct electronic and steric properties. These features make it a versatile building block in organic synthesis and a valuable tool in medicinal chemistry research.
属性
IUPAC Name |
4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O.ClH/c15-9-11-4-1-10(2-5-11)3-6-12-7-13-14-8-12;/h1-2,4-5,7-9H,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLACKWIWXBHHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CC2=CNN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137539-14-9 |
Source


|
| Record name | 4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-5-(diethylamino)-2-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imino)methyl)phenol](/img/structure/B2447608.png)



![2-(2-Methylcyclohexyl)oxy-N-[(1-methylindazol-3-yl)methyl]ethanamine;hydrochloride](/img/structure/B2447612.png)

![N-(1-Cyanocyclopropyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2447616.png)


![2-chloro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine-3-carboxamide](/img/structure/B2447619.png)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate](/img/structure/B2447621.png)


